N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline
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Overview
Description
N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with dimethyl groups and a dinitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline typically involves multiple steps:
Formation of 1,2-dimethylcyclohex-2-en-1-yl: This can be achieved through the alkylation of cyclohexene with methyl groups under specific conditions.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the ethylideneamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitrobenzene
- **N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitrotoluene
Uniqueness
N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline is unique due to its specific substitution pattern and the presence of both cyclohexene and dinitroaniline moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
5440-74-4 |
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Molecular Formula |
C16H20N4O4 |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H20N4O4/c1-11-6-4-5-9-16(11,3)12(2)17-18-14-8-7-13(19(21)22)10-15(14)20(23)24/h6-8,10,18H,4-5,9H2,1-3H3/b17-12+ |
InChI Key |
BMXUNNXIQBLUFE-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CCCCC1(C)/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C |
Canonical SMILES |
CC1=CCCCC1(C)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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